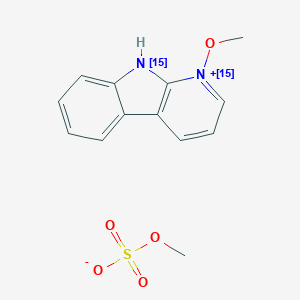

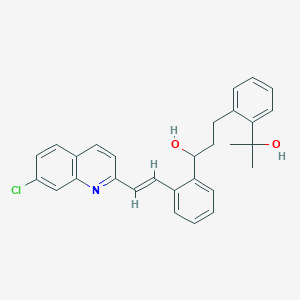

2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is a tetrazolium salt commonly used in cell biology and biochemistry. It is a yellow compound that is reduced to purple formazan in living cells, making it a valuable reagent for assessing cell metabolic activity and viability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves the reaction of 4,5-dimethylthiazol-2-yl hydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in acidic conditions to yield the tetrazolium salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide undergoes reduction reactions in the presence of cellular reductases, converting it to purple formazan . This reduction is a key reaction utilized in various assays to measure cell viability and metabolic activity.

Common Reagents and Conditions: The reduction of this compound typically occurs in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes. The reaction conditions are usually mild, occurring at physiological pH and temperature .

Major Products: The major product formed from the reduction of this compound is purple formazan, which is insoluble in water and can be solubilized using dimethyl sulfoxide or acidified ethanol for quantification .

Applications De Recherche Scientifique

2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is widely used in scientific research, particularly in cell biology and biochemistry. Its primary application is in the MTT assay, a colorimetric assay for assessing cell metabolic activity and viability . This compound is also used to measure cytotoxicity and cell proliferation in response to various treatments, making it a valuable tool in drug discovery and cancer research .

Mécanisme D'action

The mechanism of action of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves its reduction by NAD(P)H-dependent cellular oxidoreductase enzymes to form purple formazan . This reduction occurs primarily in the mitochondria, reflecting the metabolic activity of the cells. The amount of formazan produced is directly proportional to the number of viable cells .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

- WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)

Uniqueness: 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is unique in its widespread use and reliability in the MTT assay. While similar compounds like XTT, MTS, and WST-1 offer certain advantages, such as higher sensitivity or water solubility of the formazan product, the MTT assay remains a gold standard due to its simplicity and robustness .

Propriétés

Formule moléculaire |

C18H18BrN5S |

|---|---|

Poids moléculaire |

416.3 g/mol |

Nom IUPAC |

2-(3,5-diphenyl-1,3-dihydrotetrazol-3-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide |

InChI |

InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |

Clé InChI |

NBWRJAOOMGASJP-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC(=N1)N2NC(=N[NH+]2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)

![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)

![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)

![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)